Phomoxin C

Description

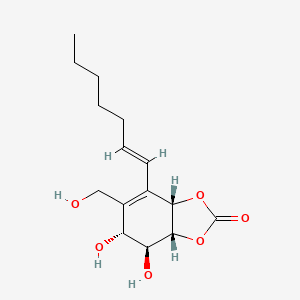

Phomoxin C is a polyketide-derived secondary metabolite isolated from the endophytic fungus Eupenicillium sp. . Structurally, it features a rare cyclic carbonate moiety embedded within a polyoxygenated carbon skeleton (Figure 1). This compound belongs to the phomoxin family, which includes phomoxin and phomoxin B, both of which also contain cyclic carbonate groups but differ in substituent patterns and oxidation states .

Properties

CAS No. |

873797-24-1 |

|---|---|

Molecular Formula |

C15H22O6 |

Molecular Weight |

298.33 g/mol |

IUPAC Name |

(3aR,4S,5R,7aS)-7-[(E)-hept-1-enyl]-4,5-dihydroxy-6-(hydroxymethyl)-3a,4,5,7a-tetrahydro-1,3-benzodioxol-2-one |

InChI |

InChI=1S/C15H22O6/c1-2-3-4-5-6-7-9-10(8-16)11(17)12(18)14-13(9)20-15(19)21-14/h6-7,11-14,16-18H,2-5,8H2,1H3/b7-6+/t11-,12+,13+,14-/m1/s1 |

InChI Key |

ZDKCZSBZBVIVCB-KWUVHTBZSA-N |

SMILES |

CCCCCC=CC1=C(C(C(C2C1OC(=O)O2)O)O)CO |

Isomeric SMILES |

CCCCC/C=C/C1=C([C@H]([C@@H]([C@@H]2[C@H]1OC(=O)O2)O)O)CO |

Canonical SMILES |

CCCCCC=CC1=C(C(C(C2C1OC(=O)O2)O)O)CO |

Synonyms |

Phomoxin C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Phomoxin B

- Structural Similarities : Both phomoxin C and phomoxin B share a core cyclic carbonate ring and polyketide backbone.

- Key Differences : Phomoxin B lacks the C-4 methyl group present in this compound and exhibits a distinct hydroxylation pattern at C-7 (Figure 1) .

- Spectral Data :

- 13C NMR : this compound shows a characteristic carbonyl carbon signal at δ 168.5 ppm for the cyclic carbonate, whereas phomoxin B exhibits a similar signal at δ 167.9 ppm, indicating subtle electronic differences .

- IR Spectroscopy : Both compounds display strong absorption bands at 1750–1780 cm⁻¹, consistent with cyclic carbonate C=O stretching .

Swalpamycin (Glycoside Antibiotic)

Table 1. Structural Comparison of this compound with Analogues

| Property | This compound | Phomoxin B | Swalpamycin |

|---|---|---|---|

| Core Structure | Polyketide + cyclic carbonate | Polyketide + cyclic carbonate | Glycoside + cyclic carbonate |

| Substituents | C-4 methyl | C-7 hydroxyl | Sugar moieties |

| 13C NMR (Carbonate C=O) | δ 168.5 ppm | δ 167.9 ppm | δ 169.2 ppm |

| Source | Eupenicillium sp. | Eupenicillium sp. | Marine Streptomyces |

Functional Analogues

Halogenated Cyclic Carbonates (e.g., 4-Z-Halomethyl-1,3-dioxolanones)

- Functional Similarities: These synthetic compounds, such as 4-Z-halomethyl-1,3-dioxolanones, mimic the reactivity of this compound’s cyclic carbonate group in palladium-catalyzed cross-coupling reactions .

- Key Differences : Synthetic analogues lack the polyketide backbone, limiting their biological relevance compared to this compound.

Bioactive Polyketides (e.g., Aflatoxins)

- Key Differences: Aflatoxins contain a difuran moiety absent in this compound and are notorious for their carcinogenicity, whereas this compound’s toxicity profile remains uncharacterized .

Table 2. Functional Comparison of this compound with Analogues

| Property | This compound | 4-Z-Halomethyl-1,3-dioxolanones | Aflatoxins |

|---|---|---|---|

| Bioactivity | Undetermined | Synthetic reactivity | Carcinogenic |

| Key Functional Group | Cyclic carbonate | Cyclic carbonate + halide | Difuran + lactone |

| Biosynthetic Class | Polyketide | Synthetic | Polyketide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.